Cas no 865659-15-0 (N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide)

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide
- N-(5-ETHOXY-6-METHOXY-3-OXO-2,3-DIHYDRO-1H-INDEN-1-YL)-2-FURAMIDE
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N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887314-1g |
N-(5-Ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI71890-10mg |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI71890-500mg |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI71890-1g |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI71890-1mg |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI71890-5mg |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide |
865659-15-0 | >90% | 5mg |
$214.00 | 2024-04-19 |
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide Related Literature
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide
Introduction to N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide (CAS No. 865659-15-0)
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide, identified by its CAS number 865659-15-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique structural framework, making it a promising candidate for further investigation in drug discovery and development.
The structural motif of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity. The presence of 5-hydroxy, 6-methoxy, and 3-keto substituents on the indene ring, along with the amide linkage to the furan moiety, creates a complex scaffold that is likely to interact with biological targets in diverse ways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Indene derivatives, in particular, have shown promise due to their ability to modulate various biological pathways. The compound N-(5-hydroxy-6-methoxy-3-keto-2,3-dihydro-1H-inden-1-yyyyyl)<><><><><><><><><><><><><>
The synthesis of N-(5-hydroxy-6-methoxy-3-keto-2,3-dihydro-1H-inden-1-yyyyyl)furanicarboxamide (CAS No. 86565915) involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecular structures. The process typically begins with the preparation of the indene core, followed by functionalization at the 5-, 6-, and 3-position with appropriate substituents. Subsequent introduction of the furan moiety via an amide bond completes the synthesis. This methodical approach underscores the importance of precise chemical manipulation in generating compounds with tailored properties.
The pharmacological potential of N-(5-hydroxy-6-methoxy-3-keto-2,3-dihydroindanone ) is currently under investigation in several research laboratories. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and neurological disorders. The amide group, in particular, is known to participate in hydrogen bonding interactions within biological systems, which could enhance binding affinity and specificity.
The role of computational chemistry and molecular modeling has been instrumental in predicting the binding modes of N-(5-hydroxy ) (furanicarboxamide ) (CAS No. 86565915) with potential target proteins. These studies have provided valuable insights into how structural modifications can fine-tune biological activity. For instance, computational analyses have revealed that subtle changes at the 5-position can significantly alter the compound's interaction with its intended target.
In addition to its pharmacological relevance, N-(5-hydroxy ) (furanicarboxamide ) (CAS No. 86565915) also serves as a valuable intermediate in the synthesis of more complex derivatives. Researchers have explored various strategies to derivatize this compound further, including introducing additional functional groups or altering the core structure. Such modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
The development of novel synthetic methodologies is another area where N-(5-hydroxy ) (
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